molecular formula C11H14O3 B7968994 2-(4-(Methoxymethyl)phenyl)propanoic acid

2-(4-(Methoxymethyl)phenyl)propanoic acid

Cat. No.: B7968994
M. Wt: 194.23 g/mol
InChI Key: QJUKPXFGISISQI-UHFFFAOYSA-N
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Description

2-(4-(Methoxymethyl)phenyl)propanoic acid is a substituted phenylpropanoic acid derivative characterized by a methoxymethyl (-CH₂OCH₃) group at the para position of the phenyl ring and a propanoic acid side chain. This compound is primarily recognized as a pharmaceutical impurity, specifically in the synthesis of Loxoprofen sodium, a non-steroidal anti-inflammatory drug (NSAID) .

Properties

IUPAC Name

2-[4-(methoxymethyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(11(12)13)10-5-3-9(4-6-10)7-14-2/h3-6,8H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUKPXFGISISQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)COC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methoxymethyl)phenyl)propanoic acid typically involves the reaction of 2-phenylpropionic acid with formaldehyde and methanol. The process begins with the mixing of 2-phenylpropionic acid with formaldehyde, followed by the addition of concentrated sulfuric acid at a temperature range of 20-50°C. Hydrogen chloride is then added dropwise, and the mixture is heated to 70-100°C for 10-30 hours to obtain 2-(4-chloromethylphenyl)propionic acid. This intermediate is then reacted with methanol and thionyl chloride at 45-65°C for 12-24 hours to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methoxymethyl)phenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(4-(Methoxymethyl)phenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: It is used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 2-(4-(Methoxymethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The biological activity and physicochemical properties of phenylpropanoic acid derivatives are highly dependent on the substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Compound Name Substituent (R) Molecular Formula Key Applications/Biological Activity References
2-(4-(Methoxymethyl)phenyl)propanoic acid -CH₂OCH₃ C₁₁H₁₄O₃ Pharmaceutical impurity (Loxoprofen sodium)
Ibuprofen -CH(CH₂CH(CH₃)₂) C₁₃H₁₈O₂ NSAID (COX-1/COX-2 inhibition)
Suprofen -(CO)Thiophene-2-yl C₁₄H₁₂O₃S NSAID (COX inhibition)
2-(4-(tert-Butyl)phenyl)propanoic acid -C(CH₃)₃ C₁₃H₁₈O₂ Pharmaceutical intermediate
2-[4-(Thien-2-ylmethyl)phenyl]propanoic acid -CH₂(Thiophene-2-yl) C₁₄H₁₄O₂S Cyclooxygenase inhibition (79% at 10⁻⁴ M)
2-(4-(4-Chlorobutanoyl)phenyl)-2-methylpropanoic acid -(CO)CH₂CH₂Cl C₁₄H₁₆ClO₃ Synthetic intermediate

Key Observations :

  • Steric Influence : Smaller substituents (e.g., methoxymethyl) may reduce steric hindrance, facilitating enzyme binding compared to bulkier groups like tert-butyl.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition
  • Suprofen Analogs: 2-[4-(Thien-2-ylmethyl)phenyl]propanoic acid (structurally closest to suprofen) demonstrated 79% COX inhibition at 10⁻⁴ M, outperforming tolmetin in vitro .
  • However, its classification as an impurity implies it is either inactive or less potent than the parent drug .

Physicochemical Properties

  • Stability : Ether linkages (as in methoxymethyl) are generally resistant to hydrolysis, unlike ester or amide groups in other analogs (e.g., FE@SNAP in ).

Pharmaceutical Intermediates and Impurities

  • Loxoprofen Impurity: this compound is identified as a critical impurity in Loxoprofen sodium, necessitating strict quality control during manufacturing .
  • Ibuprofen-Related Impurities: Structural analogs like 2-(4-(2-Methylpropyl)phenyl)propanoic acid (ibuprofen) and its hydroxy/metabolite derivatives (e.g., 1-Hydroxyibuprofen) are well-documented in impurity profiles .

Potential Therapeutic Exploration

    Biological Activity

    2-(4-(Methoxymethyl)phenyl)propanoic acid, with the molecular formula C11H14O3, is a derivative of propanoic acid characterized by the presence of a methoxymethyl group. This unique structural feature influences its chemical reactivity and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

    The compound can be synthesized through various methods, typically involving the reaction of 2-phenylpropionic acid with formaldehyde and methanol. The synthesis process includes:

    • Mixing 2-phenylpropionic acid with formaldehyde.
    • Adding concentrated sulfuric acid and heating the mixture.
    • Subsequent reactions lead to the formation of the final product.

    The presence of the methoxymethyl group enhances its solubility and reactivity, making it a valuable candidate for further biological studies.

    The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors, which can lead to diverse biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest potential interactions with cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways .

    Anti-inflammatory Activity

    Research has indicated that derivatives of 2-phenylpropionic acids exhibit significant anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes. A study demonstrated that this compound could effectively reduce inflammation in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases .

    Antimicrobial Activity

    The compound has also shown promising antimicrobial activity against various bacterial strains. In vitro studies reported minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an alternative treatment for bacterial infections .

    Bacterial Strain MIC (µg/mL) Comparison with Standard Antibiotic
    E. faecalis40Comparable to ceftriaxone
    P. aeruginosa50Comparable to ceftriaxone
    S. typhi30Comparable to ceftriaxone
    K. pneumoniae19Comparable to ceftriaxone

    Anticancer Potential

    Emerging studies have explored the anticancer properties of this compound. Research indicates that it can induce apoptosis in cancer cell lines, particularly those related to breast and prostate cancers. The compound's IC50 values ranged from 7 to 20 µM in various assays, demonstrating significant efficacy against tumor cells .

    Case Studies

    • Case Study on Anti-inflammatory Effects : In a controlled experiment involving rats with induced paw edema, administration of this compound significantly reduced swelling compared to a control group. The reduction was measured using plethysmometry, indicating its effectiveness in managing inflammation.
    • Case Study on Antimicrobial Effects : A clinical trial evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results showed that it inhibited growth effectively in vitro, supporting further exploration as a therapeutic option for resistant infections.
    • Case Study on Anticancer Activity : A laboratory study assessed the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a notable decrease in cell viability at concentrations as low as 10 µM, suggesting potential for development into an anticancer drug .

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